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Compound of Interest

Compound Name: 5-Bromo-2-nitrobenzaldehyde

Cat. No.: B048487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 5-Bromo-2-
nitrobenzaldehyde, a key intermediate in various pharmaceutical and organic syntheses.

Through a detailed comparison of its spectroscopic data with that of a structural isomer, 2-

Bromo-5-nitrobenzaldehyde, this document outlines the critical role of spectroscopic analysis in

confirming molecular structure and ensuring purity.

Introduction
5-Bromo-2-nitrobenzaldehyde (CAS No: 20357-20-4) is an aromatic compound characterized

by a benzaldehyde core substituted with a bromine atom and a nitro group.[1][2] Its molecular

formula is C₇H₄BrNO₃, and it has a molecular weight of 230.02 g/mol .[1] The precise

positioning of these functional groups is crucial for its reactivity and subsequent use in the

synthesis of more complex molecules. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry

(MS) are indispensable tools for unequivocally verifying the successful synthesis and purity of

the target molecule. This guide presents a comparative analysis of the spectroscopic data of 5-
Bromo-2-nitrobenzaldehyde against its isomer, 2-Bromo-5-nitrobenzaldehyde, to highlight the

distinguishing features that enable confident structural elucidation.
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The overall process, from synthesis to spectroscopic validation, is a systematic workflow

designed to ensure the identity and purity of the final product.
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Caption: Experimental workflow for the synthesis and spectroscopic validation of 5-Bromo-2-
nitrobenzaldehyde.
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Experimental Protocols
Synthesis of 5-Bromo-2-nitrobenzaldehyde
A plausible synthesis route for 5-Bromo-2-nitrobenzaldehyde involves the bromination of 2-

nitrobenzaldehyde. The following is a generalized procedure adapted from the synthesis of a

similar compound, 3-bromo-5-nitrobenzaldehyde.[3]

Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in concentrated

sulfuric acid at room temperature.

Bromination: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

Reaction Conditions: Heat the reaction mixture to approximately 65°C and maintain this

temperature for one hour.

Work-up: After cooling to room temperature, pour the reaction mixture into ice water to

precipitate the crude product.

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude

product from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to

yield pure 5-Bromo-2-nitrobenzaldehyde.[3]

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

For ¹H NMR, use a standard pulse program with a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence should be

used.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b048487?utm_src=pdf-body
https://www.benchchem.com/product/b048487?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-bromo-5-nitrobenzaldehyde.htm
https://www.benchchem.com/product/b048487?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/3-bromo-5-nitrobenzaldehyde.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample

with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or dichloromethane).

Data Acquisition: Analyze the sample using a mass spectrometer, typically with an

Electron Ionization (EI) source. The mass spectrum is recorded over a suitable m/z range.

Spectroscopic Data Comparison
The following tables present the expected spectroscopic data for 5-Bromo-2-
nitrobenzaldehyde and its isomer, 2-Bromo-5-nitrobenzaldehyde, for comparative analysis.

Table 1: ¹H NMR Data (Predicted)
Compound Proton Assignment

Expected Chemical

Shift (δ, ppm)
Multiplicity

5-Bromo-2-

nitrobenzaldehyde
-CHO ~10.4 s

H-3 ~8.2 d

H-4 ~7.9 dd

H-6 ~8.0 d

2-Bromo-5-

nitrobenzaldehyde
-CHO ~10.3 s

H-3 ~8.1 d

H-4 ~8.4 dd

H-6 ~8.8 d
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Note: Predicted values are based on standard substituent effects on a benzaldehyde ring.

Experimental values may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Data (Predicted)
Compound Carbon Assignment

Expected Chemical Shift (δ,

ppm)

5-Bromo-2-nitrobenzaldehyde -CHO ~188

C-1 ~132

C-2 ~150

C-3 ~128

C-4 ~138

C-5 ~120

C-6 ~135

2-Bromo-5-nitrobenzaldehyde -CHO ~189

C-1 ~134

C-2 ~122

C-3 ~130

C-4 ~126

C-5 ~148

C-6 ~142

Note: Predicted values are based on standard substituent effects on a benzaldehyde ring.

Table 3: FTIR Data
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Compound Functional Group
Characteristic Absorption

Bands (cm⁻¹)

5-Bromo-2-nitrobenzaldehyde C=O (aldehyde) ~1700

NO₂ (asymmetric stretch) ~1530

NO₂ (symmetric stretch) ~1350

C-Br ~740

2-Bromo-5-nitrobenzaldehyde C=O (aldehyde) ~1705

NO₂ (asymmetric stretch) ~1525

NO₂ (symmetric stretch) ~1345

C-Br ~730

Data compiled from various spectroscopic databases.[1][4]

Table 4: Mass Spectrometry Data
Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

5-Bromo-2-nitrobenzaldehyde 229/231 (due to Br isotopes)

200/202 [M-CHO]⁺, 183/185

[M-NO₂]⁺, 155 [M-NO₂-CO]⁺,

75 [C₆H₃]⁺

2-Bromo-5-nitrobenzaldehyde 229/231 (due to Br isotopes)

200/202 [M-CHO]⁺, 183/185

[M-NO₂]⁺, 155 [M-NO₂-CO]⁺,

75 [C₆H₃]⁺

Note: The mass spectra of isomers are often very similar. The isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Comparative Analysis and Validation
The validation of the synthesis of 5-Bromo-2-nitrobenzaldehyde relies on the careful

interpretation of the obtained spectroscopic data and its comparison with reference data and

that of potential isomers.
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NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for

distinguishing between the two isomers. The substitution pattern on the aromatic ring leads

to unique chemical shifts and coupling patterns for the aromatic protons and carbons. For 5-
Bromo-2-nitrobenzaldehyde, the proton at the 6-position is expected to be a doublet,

whereas in 2-Bromo-5-nitrobenzaldehyde, the proton at the 6-position would also be a

doublet but at a significantly different chemical shift due to the proximity of the bromine atom.

Similarly, the carbon chemical shifts will differ based on the electronic environment created

by the substituents.

FTIR Spectroscopy: The FTIR spectra of both isomers will show characteristic peaks for the

aldehyde (C=O stretch), nitro (symmetric and asymmetric stretches), and carbon-bromine

bonds. While the exact positions of these bands may differ slightly, FTIR is more useful for

confirming the presence of the functional groups rather than definitively distinguishing

between the isomers.[5]

Mass Spectrometry: The mass spectra of both 5-Bromo-2-nitrobenzaldehyde and 2-

Bromo-5-nitrobenzaldehyde will exhibit a characteristic molecular ion peak with an M+2

isotope pattern, confirming the presence of one bromine atom. The fragmentation patterns

are expected to be similar, involving the loss of the aldehyde group (-CHO) and the nitro

group (-NO₂).[6] Therefore, while MS confirms the molecular weight and the presence of

bromine, it is less effective than NMR for isomer differentiation.

In conclusion, a combination of these spectroscopic techniques is essential for the

unambiguous validation of the synthesis of 5-Bromo-2-nitrobenzaldehyde. NMR

spectroscopy, in particular, provides the detailed structural information necessary to

differentiate it from its isomers, ensuring the integrity of the synthesized compound for its

intended applications in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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